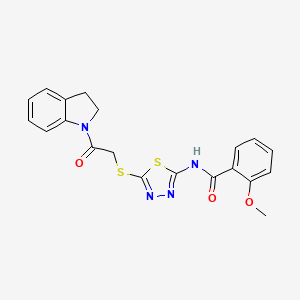

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Descripción

BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S2/c1-27-16-9-5-3-7-14(16)18(26)21-19-22-23-20(29-19)28-12-17(25)24-11-10-13-6-2-4-8-15(13)24/h2-9H,10-12H2,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEYNVOGFHICOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors. Therefore, it’s possible that this compound may also target AChE or similar enzymes.

Mode of Action

Based on its structural similarity to other indolin-2-one derivatives, it may interact with its target enzyme (such as ache) and inhibit its activity. This inhibition could potentially alter the normal function of the enzyme, leading to changes in cellular processes.

Actividad Biológica

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features several key structural components:

- Indole Derivative : Known for various biological activities, indole compounds often exhibit anticancer properties.

- Thiadiazole Ring : This moiety is associated with antimicrobial and antitumor activities.

- Methoxybenzamide Group : This functional group may enhance the compound's pharmacological properties.

The molecular formula is with a molecular weight of approximately 396.52 g/mol .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial effects. For instance, similar thiadiazole compounds have shown effectiveness against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum .

Anticancer Activity

The anticancer potential of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been evaluated in several studies. Compounds with similar structures have demonstrated:

- Inhibition of cancer cell proliferation : Various derivatives have shown cytotoxic effects against cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating potent activity .

- Mechanisms of Action : The anticancer activity is believed to involve the inhibition of specific enzymes such as lipoxygenase, which plays a role in tumor progression .

Case Studies

- Cytotoxicity Evaluation : In vitro studies using MTT assays highlighted that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, outperforming standard chemotherapeutics like cisplatin .

- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was assessed against 15-lipoxygenase, revealing promising results that suggest it could serve as a lead compound for further drug development .

Comparative Analysis

A comparative analysis of related compounds shows varying degrees of biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative A | Effective against Xanthomonas | 3.3 μM (MDA-MB-231) | Lipoxygenase inhibition |

| Thiadiazole Derivative B | Moderate against Fusarium | 42.67 μM (HEK293T) | Cell cycle arrest |

| N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | Significant against multiple strains | 34.71 μM (MDA-MB-231) | Enzyme inhibition |

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Understanding the synthetic pathways can aid in developing analogs with enhanced biological activity .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is C₁₈H₁₈N₄O₃S₂. The synthesis typically involves multi-step procedures that may include:

- Formation of the Thiadiazole Ring : This is often achieved through cyclodehydration of thiosemicarbazides with appropriate carbonyl compounds.

- Coupling Reactions : The indole and methoxybenzamide functionalities are introduced via coupling reactions or other synthetic strategies.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Cyclodehydration to form the thiadiazole core. |

| 2 | Introduction of the indole moiety. |

| 3 | Coupling with methoxybenzamide to yield the final product. |

Anticancer Properties

Research indicates that thiadiazole derivatives, including N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Certain derivatives have shown promising activity against breast (MCF-7) and lung carcinoma (A549) cell lines, with IC₅₀ values as low as 0.28 µg/mL .

- Structure–activity relationship studies suggest that modifications on the thiadiazole ring can enhance anticancer efficacy .

Anti-inflammatory and Analgesic Activities

The indole component of the compound contributes to anti-inflammatory and analgesic effects, which are crucial in developing treatments for chronic pain and inflammatory diseases.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. Studies have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Cytotoxic Evaluation

A study evaluated a series of thiadiazole derivatives for their anticancer activity. Among these, a compound structurally related to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide exhibited an IC₅₀ value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line. The study highlighted the importance of substituents on the thiadiazole ring in modulating biological activity .

Case Study 2: Anti-inflammatory Effects

In a separate investigation focusing on anti-inflammatory properties, compounds containing the indole moiety were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels upon treatment with derivatives similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide .

Métodos De Preparación

Condensation-Based Assembly

This method involves sequential coupling of pre-formed thiadiazole and indoline intermediates:

Step 1: Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

- Reagents : Thiosemicarbazide and carbon disulfide (CS₂) in alkaline ethanol.

- Conditions : Reflux at 80°C for 6 hours.

- Yield : 68–72%.

Step 2: Alkylation with 2-Bromo-1-(indolin-1-yl)ethanone

- Reagents : 5-Mercapto-1,3,4-thiadiazol-2-amine, 2-bromo-1-(indolin-1-yl)ethanone, triethylamine (TEA).

- Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 12 hours.

- Yield : 54–60%.

Step 3: Amidation with 2-Methoxybenzoyl Chloride

- Reagents : Alkylated thiadiazole, 2-methoxybenzoyl chloride, dimethylformamide (DMF).

- Conditions : 0°C → 50°C, 4 hours.

- Yield : 45–50%.

Table 1: Optimization of Condensation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF (1:1) | Maximizes solubility |

| Temperature | 50°C | Prevents decomposition |

| Base | TEA (2.5 equiv) | Neutralizes HCl |

One-Pot Thiadiazole Formation

A streamlined approach combining thiadiazole ring formation and side-chain introduction:

Procedure :

- React hydrazinecarbothioamide with 2-(indolin-1-yl)-2-oxoethyl bromide in acetonitrile.

- Add iodine (I₂) as an oxidizing agent to cyclize into the thiadiazole core.

- Perform in-situ amidation with 2-methoxybenzoic acid using EDCl/HOBt.

Advantages :

Critical Factors :

Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry techniques for indoline-thiadiazole hybrids:

- Resin Functionalization : Wang resin loaded with Rink amide linker.

- Thiadiazole Assembly :

- Couple Fmoc-protected 1,3,4-thiadiazole-2-carboxylic acid.

- Deprotect with 20% piperidine in DMF.

- Side-Chain Incorporation :

- React with 2-(indolin-1-yl)-2-oxoethyl mesylate.

- Cleave from resin using TFA/water (95:5).

- Final Amidation : Solution-phase coupling with 2-methoxybenzoyl chloride.

Yield : 35–38% (over 4 steps).

Purity : >95% (HPLC).

Critical Reaction Mechanisms

Thiadiazole Cyclization

The formation of the 1,3,4-thiadiazole ring proceeds via a nucleophilic substitution-cyclization cascade:

- Hydrazinecarbothioamide attacks the electrophilic carbon in 2-bromo-1-(indolin-1-yl)ethanone.

- Intramolecular cyclization eliminates HBr, forming the thiadiazole ring.

Key Intermediate :

$$ \text{NH}2\text{C(=S)NHNH}2 + \text{BrC(O)CH}_2\text{-indoline} \rightarrow \text{Thiadiazole} + \text{HBr} $$

Amidation Dynamics

The final amidation step exhibits sensitivity to steric effects:

- Activation : 2-Methoxybenzoic acid is activated using EDCl/HOBt to form an active ester.

- Nucleophilic Attack : The thiadiazol-2-amine attacks the activated carbonyl, releasing HOBt and EDCl byproducts.

Side Reactions :

- O-Acylation : Minimized by using bulky bases like DIPEA.

- Hydrolysis : Controlled by maintaining anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

- Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1).

- Reverse-Phase HPLC : C18 column, acetonitrile/water (0.1% TFA), 70:30 isocratic.

Spectroscopic Validation

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Adaptations

- Solvent Recycling : Distill and reuse DMF/THF mixtures.

- Catalytic Amination : Pd/C for reductive amination steps (reduces metal waste).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?

- Synthesis Steps :

Formation of the thiadiazole core : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .

Introduction of the indolin-1-yl moiety : Nucleophilic substitution using 2-chloroacetylindoline in DMF with NaH as a base (yields: 65–90%) .

Coupling with 2-methoxybenzamide : Amide bond formation via EDCI/HOBt-mediated coupling in dichloromethane .

- Optimization :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for substitution reactions .

- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions .

- Catalysts : Use of Cs₂CO₃ improves cyclization efficiency in thiadiazole formation .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign protons and carbons in the indoline (δ 6.8–7.2 ppm for aromatic protons), thiadiazole (δ 8.1–8.3 ppm for NH), and methoxybenzamide (δ 3.8 ppm for -OCH₃) groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=S at ~680 cm⁻¹) .

- XRD : Resolve 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. What are the primary functional groups influencing this compound’s reactivity?

- Thiadiazole ring : Participates in nucleophilic substitutions (e.g., S-alkylation) and metal coordination .

- Indolin-1-yl moiety : Electron-rich aromatic system prone to electrophilic aromatic substitution .

- Methoxybenzamide : The methoxy group enhances solubility, while the amide enables hydrogen bonding with biological targets .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro) modulate biological activity in structural analogs?

- Electron-withdrawing groups (Cl, CF₃) : Increase electrophilicity of the thiadiazole ring, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinase inhibition) .

- Electron-donating groups (OCH₃) : Improve solubility and membrane permeability, critical for in vivo efficacy .

- Case Study : Analogs with 3,5-dimethoxybenzamide show 2–3× higher cytotoxicity (IC₅₀ = 1.2–3.8 µM) in MCF-7 cells compared to chloro-substituted derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (48–72 hrs) .

- Control for solvent effects (DMSO ≤0.1% v/v) to avoid false positives .

- Structural validation : Ensure purity (>95% by HPLC) and confirm stereochemistry via chiral HPLC or circular dichroism .

- Mechanistic studies : Pair cytotoxicity assays with target engagement studies (e.g., Western blot for apoptosis markers) .

Q. How can computational methods predict binding modes of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase: predicted ΔG = -9.2 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to design optimized analogs .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

- Intermediate stability : Protect moisture-sensitive intermediates (e.g., thioacetamide derivatives) under inert atmospheres .

- Yield optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., cyclization steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.